molecular formula C11H19NO4 B030995 (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde CAS No. 102308-32-7

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

Cat. No. B030995
M. Wt: 229.27 g/mol
InChI Key: PNJXYVJNOCLJLJ-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of related chiral auxiliaries and compounds involves the strategic manipulation of amino acids and aldehydes to introduce chirality and complexity into target molecules. A notable example is the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which, like "(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde", is derived from amino acid precursors and involves steps like alkylation, oxidation, and esterification to achieve the desired chiral auxiliary (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of "(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde" features an oxazolidine ring, a five-membered heterocycle containing oxygen and nitrogen atoms, which is fundamental to its reactivity. The presence of the Boc (tert-butoxycarbonyl) group and the carboxaldehyde function allows for diverse reactivity, serving both as a protecting group and a reactive site for further transformations.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its chiral environment to induce selectivity. For instance, N-Boc-protected oxazolidines, similar in structure to "(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde", are synthesized for their utility in asymmetric synthesis, showing how structural elements can be manipulated to achieve desired reactivity and selectivity (Khadse & Chaudhari, 2015).

Scientific Research Applications

Synthesis and Characterization

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, derived from L-Serine, is a significant synthetic precursor for the synthesis of medicinally significant candidates. It has been synthesized and characterized, confirming the retention of stereochemistry, which is crucial for its potential applications in medicinal chemistry (Khadse & Chaudhari, 2015).

Chiral Auxiliary Applications

The compound has been used as a chiral auxiliary and as a chiral building block in dipeptide synthesis. This illustrates its versatility in facilitating the synthesis of enantiomerically pure compounds, which is essential in the production of specific pharmaceutical agents (Studer, Hintermann, & Seebach, 1995).

Reduction Reactions

It also plays a role in the reduction of aldehydes and ketones, where it forms primary and secondary alcohols in good yields. Such reactions are important in the synthesis of various organic compounds, indicating its utility in organic synthesis processes (Taniguchi & Curran, 2012).

Multicomponent Reaction Applications

The compound participates in Passerini multicomponent reactions, leading to complex peptide-like structures. This showcases its application in the field of combinatorial chemistry, which is pivotal for the discovery of new drugs (Banfi, Guanti, & Riva, 2000).

properties

IUPAC Name

tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXYVJNOCLJLJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144900
Record name 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

CAS RN

102308-32-7
Record name 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Record name 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (S)-(-)-
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Synthesis routes and methods I

Procedure details

To a solution of (36) (80 mg, 0.346 mmol) stirring in CH2Cl2 (2 mL), under a nitrogen atmosphere, was added pyridinium chlorochromate (150 mg, 0.694 mmol). The reaction mixture was allowed to stir overnight then filtered through a plug of silica gel. The crude aldehyde was carried on to the following step.
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Synthesis routes and methods II

Procedure details

The 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (6.42 g, 24.97 mmol) obtained in the above-described reaction was dissolved in toluene (50 ml) and cooled to −78° C.; subsequently, a toluene solution of diisobutylaluminum hydride (0.93 M) was slowly added dropwise. After 30 minutes, methanol was added to the mixture and the reaction was stopped; a 10% potassium sodium tartrate solution (150 ml) was further added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting concentrate was purified by silica gel column chromatography to produce tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (4.22 g, 74% yield).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 2
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 3
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 4
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 5
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 6
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

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